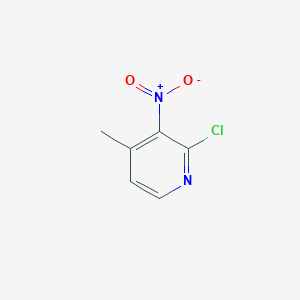

2-Chloro-4-methyl-3-nitropyridine

Overview

Description

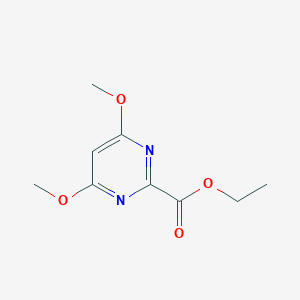

“2-Chloro-4-methyl-3-nitropyridine” (also known as 2C4M3NP) is a nitropyridine derivative . It is a cyclopropyldipyridodiazepinone derivative used as non-nucleoside reverse transcriptase inhibitors . It could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .

Synthesis Analysis

The synthesis of 2-Chloro-4-methyl-3-nitropyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-3-nitropyridine has been optimized and analyzed using various spectroscopic methods . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .

Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-methyl-3-nitropyridine are not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-methyl-3-nitropyridine include a molecular formula of C6H5ClN2O2 . The density is 1.4±0.1 g/cm3, the boiling point is 279.6±35.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Halogenated Heterocycles

“2-Chloro-4-methyl-3-nitropyridine” is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that have wide applications in medicinal chemistry for drug discovery and development. They are often used as building blocks in the synthesis of complex molecules due to their reactivity and structural diversity.

Synthesis of Organic Adduct Compounds

This compound can be used in the synthesis of organic adduct compounds . For instance, “2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1)” is a potentially useful organic adduct compound that has been synthesized using a similar compound .

Crystal Growth and Structure Analysis

“2-Chloro-4-methyl-3-nitropyridine” can be used in crystal growth and structure analysis . The formation of new crystalline material can be confirmed by single-crystal X-ray diffraction (SXRD) analysis .

Nonlinear Optical Investigations

This compound can be used in nonlinear optical investigations . Nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), can be evaluated .

Optical Limiting Applications

“2-Chloro-4-methyl-3-nitropyridine” can be used in optical limiting applications . The optical limiting threshold of the grown crystal can be determined using a solid-state laser of wavelength 532 nm .

Synthesis of Nitropyridine Derivatives

This compound can be used in the synthesis of nitropyridine derivatives. The synthesis and structural analysis of compounds like “2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile” provide insights into the formation and physical properties of these nitropyridine derivatives.

Mechanism of Action

Target of Action

2-Chloro-4-methyl-3-nitropyridine is a biochemical reagent . It is used as a biological material or organic compound for life science related research . It is a derivative of cyclopropyldipyridodiazepinone and is used as non-nucleoside reverse transcriptase inhibitors .

Mode of Action

The compound interacts directly with HIV-1’s reverse transcriptase . It works by breaking the catalytic end of this enzyme, thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activity . This effectively reduces the number of viruses in the body and restores the body’s immune function .

Pharmacokinetics

The compound’s solubility in chloroform, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 2-Chloro-4-methyl-3-nitropyridine is the reduction of the number of viruses in the body and the restoration of the body’s immune function . By inhibiting the reverse transcription process, it prevents the replication of HIV-1, thereby reducing the viral load.

Action Environment

For instance, the compound should be stored in a dark place, sealed, and in dry conditions .

Safety and Hazards

2-Chloro-4-methyl-3-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for 2-Chloro-4-methyl-3-nitropyridine involve its potential use in the synthesis of other compounds. For example, it could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

2-chloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHARVUVBTAAPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323072 | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-3-nitropyridine | |

CAS RN |

23056-39-5 | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-chloro-4-methyl-3-nitropyridine, and how were they investigated in the study?

A1: The provided research paper focuses on a comparative study of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. [] The study primarily utilizes vibrational spectroscopy, conformational analysis, and electronic structure calculations to compare and contrast the two compounds. While it doesn't delve into specific applications of 2-chloro-4-methyl-3-nitropyridine, the study provides crucial information about its structure and behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

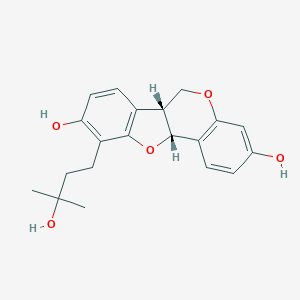

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)

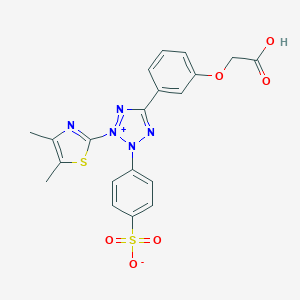

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)